molecular formula C8H7Cl2F4N B15317079 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)anilinehydrochloride

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)anilinehydrochloride

Cat. No.: B15317079
M. Wt: 264.04 g/mol
InChI Key: UBSSPCCWMQHEGK-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H7Cl2F4N It is a derivative of aniline, where the aniline ring is substituted with a 2-chloro-1,1,2,2-tetrafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride typically involves the reaction of aniline with 2-chloro-1,1,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aniline derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride
  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
  • Ethane, 1,1,2,2-tetrachloro-

Uniqueness

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is unique due to the presence of both chlorine and multiple fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7Cl2F4N

Molecular Weight

264.04 g/mol

IUPAC Name

4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline;hydrochloride

InChI

InChI=1S/C8H6ClF4N.ClH/c9-8(12,13)7(10,11)5-1-3-6(14)4-2-5;/h1-4H,14H2;1H

InChI Key

UBSSPCCWMQHEGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)Cl)(F)F)N.Cl

Origin of Product

United States

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